molecular formula C10H6ClNS B1303493 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile CAS No. 23799-60-2

2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile

Cat. No.: B1303493
CAS No.: 23799-60-2
M. Wt: 207.68 g/mol
InChI Key: JTPXNKOVUOJIKL-UHFFFAOYSA-N
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Description

2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile (CAS 23799-60-2) is a versatile benzo[b]thiophene derivative of high interest in organic and medicinal chemistry research . This compound, with a molecular formula of C10H6ClNS and a molecular weight of 207.68 g·mol⁻¹, serves as a critical synthetic intermediate and molecular scaffold . Its structure, which incorporates both an electron-rich chlorobenzothiophene group and a reactive acetonitrile moiety, makes it a valuable precursor for the synthesis of more complex heterocyclic systems, including potential pharmacologically active molecules . Researchers utilize this compound in the exploration of novel compounds for various applications, leveraging its physicochemical properties such as a melting point of 133 °C . The presence of the chlorobenzothiophene core is particularly significant in drug discovery, as this scaffold is found in compounds with a range of biological activities. The acetonitrile functional group provides a handle for further chemical transformation, allowing for the construction of amides, amines, and carboxylic acids, thereby expanding the utility of this building block in constructing diverse chemical libraries. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care; refer to the material safety data sheet for comprehensive hazard information, as it is harmful if swallowed, in contact with skin, or if inhaled . Available for global shipping from our stock.

Properties

IUPAC Name

2-(5-chloro-1-benzothiophen-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNS/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPXNKOVUOJIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381578
Record name (5-Chloro-1-benzothiophen-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23799-60-2
Record name 5-Chlorobenzo[b]thiophene-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23799-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloro-1-benzothiophen-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Halogenated Benzo[b]thiophene Intermediates and Nucleophilic Substitution

A common approach to prepare 2-(5-chlorobenzo[b]thiophen-3-yl)acetonitrile involves the synthesis of 5-chlorobenzo[b]thiophene derivatives followed by functionalization at the 3-position with an acetonitrile group.

  • Starting Material Preparation : The 5-chlorobenzo[b]thiophene core can be synthesized by cyclocondensation reactions involving halogenated benzonitriles and thioglycolate derivatives under basic conditions. For example, 5-chloro-2-fluorobenzonitrile can be reacted with methyl thioglycolate in the presence of triethylamine in DMSO under microwave irradiation to afford 5-chlorobenzo[b]thiophene derivatives in high yields (up to 95%) within short reaction times (11–35 minutes).

  • Introduction of Acetonitrile Group : The 3-position functionalization with an acetonitrile group can be achieved by nucleophilic substitution or condensation reactions. One reported method involves the reaction of the benzo[b]thiophene intermediate with chloroacetonitrile under acidic conditions (e.g., 4 N HCl in dioxane), which introduces the chloromethyl group that can be further converted to the acetonitrile moiety.

Alternative Synthetic Routes via Carbonyl Chloride Intermediates

Another method involves the preparation of benzo[b]thiophene-2-carbonyl chloride intermediates, which can be converted into various derivatives including acetonitrile-substituted compounds.

  • Carbonyl Chloride Formation : 3-Chlorobenzo[b]thiophene-2-carbonyl chloride can be prepared by treating cinnamic acid derivatives with thionyl chloride in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) in heptane at 80–85°C for 5–7 hours. This method avoids expensive coupling reagents and provides an economical and commercially feasible route.

  • Subsequent Functionalization : The carbonyl chloride intermediate can be reacted with nucleophiles or converted into other functional groups, including acetonitrile derivatives, by appropriate substitution or condensation reactions in solvents like tetrahydrofuran (THF) or acetonitrile.

Cyclization and Michael Addition Approaches

  • Michael-Type Addition and Cyclization : The synthesis of related benzo[b]thiophene derivatives bearing nitrile groups can also be achieved via Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization. This approach has been demonstrated for the preparation of thieno[2,3-d]pyrimidine cores but is adaptable for benzo[b]thiophene acetonitrile derivatives.

  • Advantages : This method proceeds under mild, metal-free conditions with good yields and avoids toxic solvents or byproducts. The reaction mechanism involves Michael adduct formation followed by cyclization, which can be controlled to yield the desired nitrile-substituted thiophene derivatives.

Methodology Key Reagents/Conditions Yield/Notes Reference
Cyclocondensation of halogenated benzonitriles with methyl thioglycolate under microwave irradiation 5-chloro-2-fluorobenzonitrile, methyl thioglycolate, Et3N, DMSO, 130°C, 11–35 min High yield (up to 95%), rapid synthesis
Reaction of benzo[b]thiophene intermediate with chloroacetonitrile in acidic medium Chloroacetonitrile, 4 N HCl in dioxane Efficient introduction of chloromethyl group
Preparation of 3-chlorobenzo[b]thiophene-2-carbonyl chloride via thionyl chloride and DMAP Cinnamic acid derivative, thionyl chloride, DMAP, heptane, 80–85°C, 5–7 h Economical, avoids expensive coupling reagents
Michael addition of cyanothioacetamide to α-bromochalcones followed by cyclization Cyanothioacetamide, α-bromochalcones, KOH or Na2CO3 catalyst, EtOH, mild conditions Good yields, metal-free, mild reaction conditions
  • The microwave-assisted cyclocondensation method provides a rapid and high-yielding route to 3-substituted benzo[b]thiophenes, including those with chloro substituents, which can be further functionalized to acetonitrile derivatives.

  • The use of thionyl chloride and DMAP in the preparation of benzo[b]thiophene carbonyl chlorides is a well-established, scalable, and cost-effective method that facilitates subsequent transformations to nitrile-containing compounds.

  • Michael addition and intramolecular cyclization strategies offer a versatile and atom-economical approach to synthesize nitrile-substituted thiophene derivatives under mild, metal-free conditions, which is advantageous for pharmaceutical applications.

The preparation of this compound can be effectively achieved through several synthetic routes. The most prominent methods include microwave-assisted cyclocondensation of halogenated benzonitriles with thioglycolate derivatives, nucleophilic substitution with chloroacetonitrile, and the preparation of benzo[b]thiophene carbonyl chloride intermediates followed by functionalization. Additionally, Michael addition and cyclization approaches provide alternative mild and efficient pathways. These methods are supported by detailed research findings demonstrating high yields, operational simplicity, and scalability, making them suitable for both laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can act as a nucleophile, participating in various biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Unique Features/Applications Reference
2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile Benzo[b]thiophene 5-Cl, 3-CN High reactivity for C–C bond formation; potential HDAC6 inhibition
5-Chloro-3-methylbenzo[b]thiophene Benzo[b]thiophene 5-Cl, 3-CH₃ Baseline for electronic studies; lacks nitrile reactivity
2-Acetyl-5-chloro-3-methylthianaphthene Benzo[b]thiophene 5-Cl, 3-CH₃, 2-COCH₃ Enhanced biological activity due to acetyl group; used in polymer chemistry
5-Fluoro-2-phenylbenzo[b]thiophene-3-acetonitrile Benzo[b]thiophene 5-F, 3-CN, 2-Ph Fluorine enhances metabolic stability; explored in antipsychotic drug candidates
2-(5-Chlorobenzo[d]thiazol-2-yl)acetonitrile (CBAN) Benzo[d]thiazole 5-Cl, 2-CN DNA labeling agent; superior solubility vs. azide-imidazole reagents

Key Observations :

  • Electronic Effects : Chlorine at the 5-position increases electrophilicity, facilitating nucleophilic substitutions. Acetonitrile’s nitrile group enables click chemistry or hydrogen bonding, critical for target engagement in drug design .
  • Biological Activity : Fluorinated analogues (e.g., 5-Fluoro-2-phenyl derivative) exhibit improved pharmacokinetics, while acetylated versions (e.g., 2-Acetyl-5-chloro-3-methylthianaphthene) show enhanced enzyme inhibition .
  • Structural Isomerism : Positional changes (e.g., 2-acetyl vs. 3-acetonitrile) drastically alter reactivity and biological targets .

Comparison with Pyrazole-Thiophene Hybrids

Compounds combining thiophene with pyrazole rings (e.g., 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile) share functional similarities but differ in ring aromaticity and hydrogen-bonding capacity. For example:

  • 2-(5-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile : Pyrazole-thiophene hybrids exhibit anti-inflammatory and antimicrobial activities via π-π stacking and hydrogen bonding, unlike the benzo[b]thiophene-based nitriles, which prioritize HDAC6 or enzyme inhibition .
  • 2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile : The isobutyl group enhances lipophilicity, improving blood-brain barrier penetration compared to the chloro-benzo[b]thiophene nitrile .

Biological Activity

2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Despite limited direct studies on this specific compound, related compounds and structural analogs provide insights into its possible mechanisms of action, pharmacokinetics, and biological effects.

The biological activity of this compound may be influenced by its structural components, particularly the benzo[b]thiophene moiety. This structure is known to interact with various biological targets, including enzymes and receptors.

Target Interactions

Similar compounds have demonstrated interactions with cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The presence of halogen substituents, such as chlorine, can enhance lipophilicity and influence binding affinity to target proteins.

Pharmacokinetics

Fluorinated compounds often exhibit improved metabolic stability and bioavailability. The introduction of a chlorinated benzothiophene structure may similarly enhance the pharmacokinetic profile of this compound, allowing for better absorption and distribution in biological systems.

Cellular Effects

Compounds with similar structures have been shown to modulate cellular signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. These interactions can lead to alterations in gene expression related to oxidative stress responses.

Dosage Effects

In animal models, the dosage of compounds similar to this compound significantly affects their biological outcomes. Low doses may promote beneficial effects, while high doses can induce toxicity, particularly affecting liver function and metabolic pathways.

Case Studies

While specific case studies on this compound are scarce, research on related benzothiophene derivatives provides valuable context:

  • Tankyrase Inhibition : Research on benzothiophene derivatives has identified them as potential tankyrase inhibitors, which are important in cancer therapy due to their role in regulating Wnt signaling pathways. The structural features that enhance tankyrase inhibition may also apply to this compound .
  • Oxidative Stress Modulation : Studies have shown that compounds targeting oxidative stress pathways can disrupt cellular homeostasis in pathogenic fungi. This suggests that similar mechanisms could be explored for this compound in antifungal applications .

Research Findings Summary

The following table summarizes relevant findings from various studies on similar compounds:

Study Compound Biological Activity Mechanism
Benzothiophene DerivativeCOX-2 InhibitionLipophilicity enhancement
Tankyrase InhibitorsCancer cell growth inhibitionTargeting Wnt signaling
Oxidative Stress ModulatorsAntifungal activityDisruption of antioxidation systems

Q & A

Q. What are the primary synthetic routes for 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile, and how is its structural integrity confirmed?

The compound is synthesized via condensation reactions between substituted chlorobenzonitriles and reactive intermediates under controlled conditions. For example, chlorobenzonitrile derivatives are introduced into reaction schemes involving electrophilic substitution or cyclization steps . Post-synthesis, structural confirmation relies on high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), with chemical shifts referenced against deuterated solvents like CDCl₃ or MeOD-d₄ . Purity is validated using HPLC with evaporative light scattering detection (ELS) .

Q. How is this compound applied in epigenetics for detecting DNA modifications like 5-formylcytosine (5fC)?

The cyano group in this compound selectively reacts with both the 4-amino and 5-formyl groups of 5fC, forming a cyclized fluorescent adduct (CB-C). This dual reactivity enhances specificity compared to probes targeting only the formyl group. The fluorogenic labeling enables single-base resolution analysis via sequencing, making it valuable for mapping epigenetic modifications in genomic DNA .

Q. What spectroscopic techniques are critical for characterizing this compound post-synthesis?

Key techniques include:

  • ¹H/¹³C-NMR : To confirm molecular structure and substituent positions, with peaks referenced to solvent residual signals (e.g., CDCl₃ at 7.26 ppm) .
  • HRMS : For precise molecular weight determination .
  • UV-Vis spectroscopy : To monitor reaction progress or photophysical properties in applications like fluorogenic labeling .

Advanced Research Questions

Q. What strategies mitigate competing reactions when using this compound for 5fC labeling in complex genomic DNA?

Competing reactions (e.g., with unmodified cytosines) are minimized by optimizing reaction pH, temperature, and incubation time. The compound’s dual reactivity with 5fC’s amino and formyl groups inherently reduces off-target binding. Additionally, pre-treatment of DNA with bisulfite or enzymatic methods can eliminate non-specific interactions .

Q. How do computational methods (e.g., DFT) aid in understanding the reactivity of this compound with nucleic acid bases?

Density Functional Theory (DFT) calculations can model transition states and electron distribution during the reaction between the cyano group and 5fC. This helps predict reaction kinetics and selectivity. Tools like Multiwfn enable wavefunction analysis, such as electrostatic potential mapping, to identify reactive sites on the compound and DNA bases .

Q. How does solvent choice (e.g., acetonitrile) influence the electrochemical polymerization of derivatives of this compound?

Acetonitrile’s high dielectric constant and low nucleophilicity make it ideal for electrochemical polymerization. It stabilizes radical intermediates during electropolymerization, as seen in studies with thiophene derivatives. Lithium perchlorate (LiClO₄) is often used as an electrolyte, with cyclic voltammetry (CV) monitoring oxidation peaks (~2.1 V) to track polymer film growth .

Q. What experimental design considerations are critical for achieving high yields in synthesizing derivatives of this compound?

Key factors include:

  • Catalytic systems : Use of DCC/4-DMAP for esterification or condensation reactions .
  • Temperature control : Reactions often proceed at room temperature to avoid side products .
  • Purification : Column chromatography or recrystallization (e.g., ethyl acetate/acetonitrile mixtures) to isolate pure products .

Methodological Notes

  • Data Contradictions : Some studies report varying selectivity levels for 5fC labeling, likely due to differences in DNA pretreatment or reaction conditions . Cross-validation using bisulfite sequencing or independent probes is recommended.
  • Advanced Characterization : For polymerized derivatives, combine CV with spectroscopic ellipsometry to correlate electrochemical activity with film thickness .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
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